![molecular formula C16H18N8OS2 B2855605 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1203381-97-8](/img/structure/B2855605.png)
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H18N8OS2 and its molecular weight is 402.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticandidal Activity
This compound is part of a class of substances studied for their synthesis and biological activities. Specifically, a study conducted by Kaplancıklı et al. (2014) focused on synthesizing 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, including compounds similar to the one . These compounds were evaluated for their anticandidal activity using the microbroth dilution method and for cytotoxic effects using the MTT assay against NIH/3T3 cells. Some derivatives demonstrated potent anticandidal properties with minimal cytotoxicity, highlighting the potential therapeutic applications of such compounds in treating fungal infections without adverse effects on healthy cells (Kaplancıklı et al., 2014).
Antinoceptive Activity
Another study by Savelon et al. (1998) explored the synthesis and evaluation of antinoceptive (pain-relieving) activity of 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones, a class of compounds that include structural elements similar to those found in the compound of interest. This research aimed to identify new analgesic agents with improved efficacy and safety profiles. Some synthesized compounds demonstrated significant analgesic effects in animal models, indicating the potential of these chemical frameworks in developing non-opioid, non-anti-inflammatory pain management solutions (Savelon et al., 1998).
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS2/c1-22-16(19-20-21-22)27-11-15(25)24-8-6-23(7-9-24)14-5-4-12(17-18-14)13-3-2-10-26-13/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOHXBDAQGLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone |
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